molecular formula C14H16N2O B2966857 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 337922-52-8

2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2966857
CAS No.: 337922-52-8
M. Wt: 228.295
InChI Key: SBXXXFVEPHLZBG-BQYQJAHWSA-N
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Description

2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with a complex structure and diverse applications in scientific research and industry. This compound belongs to the pyridazinone family, which are known for their biological and pharmaceutical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves a multi-step reaction process. One common method includes the condensation of 2-methyl-6-(4-methylstyryl)pyridazine with appropriate reagents under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-Methyl-6-(4-methylstyryl)pyridazine

  • 4,5-Dihydro-3(2H)-pyridazinone derivatives

  • Other substituted pyridazinones

These compounds share structural similarities but may differ in their biological activity and applications.

Properties

IUPAC Name

2-methyl-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(17)16(2)15-13/h3-8H,9-10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXXFVEPHLZBG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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